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2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid Documentation Hub

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  • Product: 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid
  • CAS: 1313737-75-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical, Physical, and Mechanistic Properties of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic Acid

Executive Summary As modern drug discovery and materials science pivot toward increasingly complex bifunctional building blocks, 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (CAS: 1313737-75-5) has emerged as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery and materials science pivot toward increasingly complex bifunctional building blocks, 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (CAS: 1313737-75-5) has emerged as a critical intermediate. This molecule features a unique juxtaposition: a Lewis acidic boronic acid moiety paired with a Lewis basic, sterically demanding 4-methylpiperidine ring at the ortho position.

This in-depth guide dissects the physicochemical behavior, structural equilibrium, and synthetic utility of this compound. By moving beyond basic physical constants, we will explore the causality behind its reactivity—specifically debunking outdated models of intramolecular B–N dative bonding in favor of modern solvent-insertion paradigms—and provide self-validating protocols for its use in cross-coupling and molecular recognition.

Fundamental Physicochemical Profiling

The physical behavior of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is dictated by its zwitterionic potential. The basic tertiary amine (piperidine nitrogen) and the weakly acidic boronic acid create a highly pH-dependent solubility and reactivity profile.

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionCausality / Significance
Chemical Name 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acidOrtho-substitution dictates local steric and electronic microenvironments.
CAS Number 1313737-75-5[1]Unique identifier for regulatory and procurement validation.
Molecular Formula C₁₃H₂₀BNO₂[1]Balances the lipophilic piperidine with the hydrophilic boronic acid.
Molecular Weight 233.12 g/mol [2]Optimal for fragment-based drug design (FBDD) libraries.
Density ~1.1 ± 0.1 g/cm³[3]Typical for functionalized arylboronic acids; affects reaction molarity calculations.
pKa (Boronic Acid) ~7.0 – 7.5 (Extrapolated)[4]Lowered from standard phenylboronic acid (~8.8) due to the ortho-aminomethyl effect.
Physical State Solid (White to off-white powder)Facilitates gravimetric handling and long-term benchtop stability.

Structural and Mechanistic Paradigms: The Ortho-Aminomethyl Effect

For decades, the enhanced reactivity and lowered pKa of ortho-aminomethylphenylboronic acids were attributed to a direct, rigid intramolecular B–N dative bond. However, as an Application Scientist, it is critical to design experiments based on accurate mechanistic models.

Debunking the B-N Dative Bond in Protic Media

Recent definitive studies by the Anslyn group and others have demonstrated that in protic media (such as water or methanol—typical conditions for biological assays or biphasic couplings), the direct B–N bond is statistically insignificant[5]. Instead, the dominant species is a solvent-inserted ion pair .

The protonated piperidine nitrogen acts as a powerful electron-withdrawing group via inductive effects and electrostatic stabilization. This lowers the pKa of the adjacent boronic acid, facilitating the formation of a tetrahedral boronate anion at physiological pH[4]. When a diol (such as a carbohydrate) binds, fluorescence turn-on in related Wulff-type sensors is not caused by the breaking of a B-N bond, but rather by the arresting of "loose bolt" internal conversion—a vibrational relaxation pathway inherent to the free –B(OH)₂ group[6].

G A Trigonal Planar Neutral Form (Low pH) B Solvent-Inserted Zwitterion (Neutral pH) A->B + H2O / Modulated pKa B->A - H2O / - H+ C Tetrahedral Boronate Ester (Diol Bound) B->C + Diol (e.g., Fructose) C->B - Diol

Equilibrium states of ortho-aminomethylphenylboronic acids in protic media.

Synthetic Workflows & Self-Validating Protocols

The dual nature of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid presents specific challenges in transition-metal catalysis. The basic piperidine nitrogen can competitively bind to Palladium, poisoning the catalyst and stalling Suzuki-Miyaura cross-couplings.

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

To circumvent catalyst poisoning, this protocol utilizes a biphasic solvent system and a sterically demanding, electron-rich ligand (e.g., XPhos or SPhos) that outcompetes the tertiary amine for coordination to the Pd center.

Self-Validating System Design:

  • Control Mechanism: A parallel reaction lacking the aryl halide is run to monitor the homocoupling rate (via LC-MS). If homocoupling exceeds 5%, the base concentration must be adjusted.

  • Visual Milestone: The transition of the pre-catalyst solution from yellow to a deep red/brown indicates the successful generation of the active Pd(0) species.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under Argon, combine the aryl halide (1.0 equiv), 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (1.5 equiv), and Pd₂(dba)₃ (0.02 equiv) with XPhos (0.08 equiv).

  • Solvent & Base Addition: Add a degassed biphasic mixture of 1,4-Dioxane and 2M aqueous K₃PO₄ (ratio 4:1). Causality: The strong aqueous base ensures the boronic acid is converted to the active tetrahedral boronate for transmetalation, while keeping the piperidine nitrogen deprotonated to partition it favorably in the organic layer.

  • Reaction: Heat to 90 °C for 12 hours.

  • Validation Check: Pull a 10 µL aliquot at 2 hours. Quench in acetonitrile and run via UPLC-MS. The presence of the intermediate oxidative addition complex indicates successful initiation; the absence of starting aryl halide indicates reaction progression.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The product is purified via reverse-phase chromatography (C18) using a gradient of Water/MeCN with 0.1% TFA to ensure the piperidine elutes sharply.

G A Pd(0) Catalyst Generation B Oxidative Addition (Aryl Halide) A->B C Base Activation (Avoid N-Poisoning) B->C D Transmetalation (Piperidine Boronic Acid) C->D Base facilitates B-to-Pd transfer E Reductive Elimination (Product Formation) D->E E->A Pd(0) Regeneration

Suzuki-Miyaura catalytic cycle optimized for basic amine-containing boronic acids.

Protocol B: ¹¹B-NMR Diol Binding Assay

Because this compound contains the classic Wulff-type recognition motif, it is an excellent candidate for diol sensing. ¹¹B-NMR provides a direct, quantitative window into the hybridization state of the boron atom[5].

Self-Validating System Design:

  • Validation Check: The ¹¹B-NMR shift must quantitatively move from ~30 ppm (trigonal planar) to ~10 ppm (tetrahedral). An incomplete shift at high diol saturation indicates competing hydrolysis, oligomerization, or an inaccurate pH buffer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (10 mM) in D₂O buffered to pH 7.4 using a phosphate buffer.

  • Baseline Acquisition: Acquire a baseline ¹¹B-NMR spectrum (using BF₃·OEt₂ as an external reference at 0 ppm). A broad peak at ~28-30 ppm confirms the free, trigonal planar state.

  • Titration: Sequentially add aliquots of a target diol (e.g., D-fructose) from a concentrated stock solution (up to 100 mM final concentration).

  • Data Analysis: Plot the integration ratio of the tetrahedral peak (~8-12 ppm) versus the trigonal planar peak (~30 ppm) against diol concentration to extract the binding constant ( Ka​ ).

Table 2: ¹¹B-NMR Diagnostic Shifts for Structural Validation
Boron SpeciesHybridizationTypical ¹¹B-NMR Shift (ppm)Diagnostic Meaning
Free Boronic AcidTrigonal Planar (sp²)28 – 32Unbound state in acidic/neutral media.
B–N Dative BondTetrahedral (sp³)14 – 16Rare in protic media; indicates anhydrous coordination.
Solvent-Inserted / BoronateTetrahedral (sp³)8 – 12Active transmetalation species or diol-bound state.

Conclusion

2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is a highly versatile reagent, provided its physicochemical dualities are respected. By understanding that its enhanced reactivity stems from pKa modulation and solvent insertion rather than rigid B-N bonding, researchers can rationally design highly efficient cross-coupling reactions and molecular sensors. Strict adherence to the self-validating protocols outlined above ensures reproducibility, mitigates catalyst poisoning, and maximizes synthetic yield.

References

  • NextSDS. "4-((4-Methylpiperidin-1-yl)Methyl)phenylboronic acid — Chemical Substance Information." NextSDS Substance Database. [Link]

  • Sun, X., James, T. D., & Anslyn, E. V. (2018). "Arresting 'Loose Bolt' Internal Conversion from −B(OH)2 Groups is the Mechanism for Emission Turn-On in ortho-Aminomethylphenylboronic Acid-Based Saccharide Sensors." Journal of the American Chemical Society, 140(6), 2348-2354.[Link]

  • Chapin, B. M., et al. (2019). "The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids." Nature Chemistry, 11(9), 768-778.[Link]

  • Zhu, L., et al. (2009). "Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids." The Journal of Organic Chemistry, 74(15), 5405-5412.[Link]

Sources

Exploratory

The Toxicological and Safety Profile of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid: A Technical Guide for Drug Development

Executive Summary The integration of boron into medicinal chemistry has transitioned from a niche curiosity to a cornerstone of modern drug design, catalyzed by the FDA approval of boronic acid-containing drugs like the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of boron into medicinal chemistry has transitioned from a niche curiosity to a cornerstone of modern drug design, catalyzed by the FDA approval of boronic acid-containing drugs like the proteasome inhibitor bortezomib[1][2]. 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (CAS: 1313737-75-5) represents a highly functionalized organoboron building block[3]. It combines the reversible, covalent binding capacity of a Lewis acidic boronic acid with the basic, lipophilic properties of a 4-methylpiperidine moiety.

As a Senior Application Scientist, I approach this compound not just as a reagent, but as a dynamic chemical system. Understanding its safety and toxicity requires dissecting the causality behind its molecular interactions. This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded analysis of its physicochemical profile, mechanistic toxicity, Safety Data Sheet (SDS) parameters, and self-validating experimental workflows.

Physicochemical Profiling & Structural Causality

The biological and toxicological behavior of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is dictated by its bifunctional nature. The sp2-hybridized boron atom acts as an electrophile, while the tertiary amine of the piperidine ring acts as a proton acceptor[4].

Table 1: Physicochemical Identification
ParameterSpecificationMechanistic Implication
Chemical Name 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acidDual-pharmacophore system (covalent binder + basic amine).
CAS Number 1313737-75-5[3]Unique identifier for regulatory compliance.
Molecular Formula C13H20BNO2[3]Defines the exact stoichiometric mass for assay dosing.
Molecular Weight 233.12 g/mol [5]Low molecular weight favors favorable ligand efficiency (LE).
Structural Liability Boroxine FormationBoronic acids spontaneously dehydrate to form cyclic trimers (boroxines) in the absence of water, altering dosing accuracy.

Mechanistic Toxicology

Simple boronic acids generally exhibit low fatal toxicity in mammalian systems; however, their structural appendages dictate specific off-target liabilities[4]. The toxicity profile of this compound is driven by two distinct pathways:

  • Reversible Covalent Diol Binding (Boronic Acid): The boron center can form reversible coordinate bonds with 1,2- and 1,3-diols. In a biological context, this means potential off-target binding to cellular glycans, glycoproteins, or the serine/threonine residues in off-target enzyme active sites[6][7].

  • Lysosomotropism (4-Methylpiperidine): The tertiary amine has a predicted pKa of ~9.5, meaning it is heavily protonated at physiological pH (7.4). Highly basic, lipophilic amines are classic drivers of lysosomotropism—they cross lysosomal membranes in their neutral state, become protonated in the acidic lumen (pH ~4.5), and become trapped. This can lead to cellular vacuolization and phospholipidosis over chronic exposure.

Mechanism Compound 2-((4-Methylpiperidin-1-yl)methyl) phenylboronic acid Boronic Boronic Acid Moiety Electrophilic center Compound->Boronic Piperidine 4-Methylpiperidine Moiety Basic amine (pKa ~9.5) Compound->Piperidine Diol Reversible Covalent Binding Diols / Serine / Threonine Boronic->Diol Lewis acid-base interaction Lysosome Lysosomotropism Accumulation in acidic organelles Piperidine->Lysosome Protonation at physiological pH Tox Cellular Stress / Toxicity Enzyme inhibition & organelle dysfunction Diol->Tox Lysosome->Tox

Caption: Mechanistic pathways driving the biological interaction and potential toxicity of the compound.

Safety Data Sheet (SDS) Core Directives

Based on the established safety profiles of analogous functionalized phenylboronic acids, the following GHS classifications and handling protocols must be strictly enforced in the laboratory[8][9].

Table 2: GHS Classification & Handling Protocols
Hazard ClassGHS CodePrecautionary Directives
Skin Irritation Category 2 (H315)P280: Wear nitrile gloves (minimum 0.11 mm thickness). Wash exposed skin thoroughly after handling[8].
Eye Irritation Category 2A (H319)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses[8].
STOT (Single Exposure) Category 3 (H335)P261: Avoid breathing dust. Handle exclusively within a certified Class II biological safety cabinet or fume hood[9].
Storage and Stability Causality
  • Directive: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen)[8].

  • Causality: Boronic acids are susceptible to atmospheric oxidation (yielding phenols) and dehydration (yielding boroxines). Cold, inert storage suppresses the thermodynamic driving force for these degradation pathways, ensuring the integrity of the monomeric active pharmaceutical ingredient (API).

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be self-validating. The following protocols detail how to prepare the compound and screen it for cytotoxicity, ensuring that the physical state of the molecule is confirmed before biological data is generated.

Protocol 1: Reagent Preparation & Boroxine Validation

The goal of this protocol is to ensure you are dosing the monomeric boronic acid, not the dehydrated boroxine trimer, which would artificially inflate the apparent IC50.

  • Stock Generation: Weigh 2.33 mg of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid and dissolve in 1.0 mL of anhydrous LC-MS grade DMSO to create a 10 mM stock.

  • Self-Validation (LC-MS/NMR):

    • Action: Run a rapid LC-MS aliquot or 1H-NMR in DMSO-d6.

    • Causality: Look for the monomeric mass [M+H]+ = 234.1. If a mass corresponding to the boroxine trimer [3M-3H2O+H]+ is detected, the stock is dehydrated.

  • Correction: If boroxines are present, add 1-2% v/v of ultra-pure water to the DMSO stock and incubate at 37°C for 30 minutes to force hydrolysis back to the monomeric state.

Protocol 2: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

This protocol utilizes ATP quantitation as a proxy for cellular viability.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of the validated 10 mM stock. Final assay concentrations should range from 100 µM down to 5 nM. Ensure final DMSO concentration remains constant at 0.5% across all wells to prevent solvent toxicity.

  • Incubation: Expose cells to the compound for 72 hours.

  • Viability Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence on a microplate reader. Normalize data against the vehicle control (0.5% DMSO) and calculate the IC50 using a 4-parameter logistic non-linear regression model.

ToxicityWorkflow Start Compound Synthesis & QC (LC-MS) Prep Stock Preparation (10 mM in DMSO) Start->Prep Validation Self-Validation: Check for Boroxine Formation Prep->Validation Validation->Prep Boroxine detected (Add H2O/Heat) Assay In Vitro Cytotoxicity (CellTiter-Glo / HepG2) Validation->Assay Monomer confirmed Data IC50 Determination & SAR Analysis Assay->Data

Caption: Self-validating workflow for in vitro cytotoxicity screening of boronic acid derivatives.

References

  • NextSDS. "4-((4-Methylpiperidin-1-yl)Methyl)phenylboronic acid — Chemical Substance Information." NextSDS Chemical Compliance. Available at: [Link]

  • Das, B. et al. "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective." National Center for Biotechnology Information (NIH PMC). Available at:[Link]

  • Rodríguez-Vera, D. et al. "Diversity of Mechanisms for Boron Toxicity in Mammals." Taylor & Francis Knowledge Centers. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

applications of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid in small molecule drug discovery

Application Note: Harnessing 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic Acid in Small Molecule Drug Discovery Executive Summary & Chemical Profile In modern small molecule drug discovery, the strategic incorporation...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic Acid in Small Molecule Drug Discovery

Executive Summary & Chemical Profile

In modern small molecule drug discovery, the strategic incorporation of privileged building blocks is essential for optimizing both target engagement and pharmacokinetic (PK) properties. 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (CAS: 1313737-75-5)[1] is a highly versatile bifunctional reagent. Structurally, it consists of a phenylboronic acid core substituted at the ortho position with a 4-methylpiperidine ring via a methylene linker[2].

This molecule serves two distinct, high-value purposes in drug development:

  • As a Synthetic Building Block: It is utilized in Suzuki-Miyaura cross-coupling reactions to install a solubilizing, basic amine motif onto hydrophobic drug scaffolds.

  • As a Functional Pharmacophore: It acts as a "Wulff-type" boronic acid, serving as a reversible covalent warhead capable of binding to 1,2-diols (e.g., cell-surface glycans) or nucleophilic residues (e.g., catalytic serines) at physiological pH[3],[4].

Mechanistic Insights: The "Wulff-Type" Advantage

Standard phenylboronic acids typically possess a pKa of ~8.8–9.0, meaning they exist primarily in a neutral, trigonal planar state at physiological pH (7.4)[5]. In this state, they are poor electrophiles and exhibit weak binding to target diols or nucleophiles.

However, 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid belongs to a specialized class known as ortho-aminomethylphenylboronic acids[6]. The tertiary amine of the piperidine ring (pKa ~9.5) is predominantly protonated at pH 7.4. Historically, it was believed that a dative boron-nitrogen (B-N) bond activated the boron atom[3]. Recent mechanistic consensus, however, demonstrates that the positively charged, protonated amine exerts a strong inductive electron-withdrawing effect[5],[6]. This effect significantly lowers the pKa of the adjacent boronic acid to ~7.2–7.4. Consequently, a substantial fraction of the molecule exists as the reactive, tetrahedral boronate anion in biological systems, enabling rapid and reversible covalent engagement with targets[4].

Furthermore, the specific choice of a 4-methylpiperidine ring over an unsubstituted piperidine is a deliberate pharmacokinetic strategy. The slight steric bulk of the 4-methyl group increases lipophilicity and alters the basicity profile, which is a proven tactic to mitigate hERG channel blockade liability—a common toxicological hurdle when introducing basic amines into drug candidates.

WulffMechanism N1 Neutral Boronic Acid (High pKa ~8.8) N2 Protonated Amine (Electron Withdrawing) N1->N2 pH 7.4 Buffer N3 Tetrahedral Boronate (Reactive at pH 7.4) N2->N3 OH- Attack (Lowered pKa) N4 Boronate Ester (Target Engaged) N3->N4 cis-Diol Binding

Fig 1: Mechanism of Wulff-type boronic acid activation and diol engagement at physiological pH.

Quantitative Data: Physicochemical Comparison

To illustrate the structural advantages of this building block, the table below summarizes the critical physicochemical differences between a standard boronic acid and our target molecule.

PropertyPhenylboronic Acid (PBA)2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid
Structure Type Standard Boronic Acidortho-Aminomethylphenylboronic Acid (Wulff-type)
Boronic Acid pKa ~8.8 - 9.0~7.2 - 7.4
Amine pKa N/A~9.5
Predominant Form (pH 7.4) Trigonal Planar (Neutral)Tetrahedral Boronate Anion (Reactive)
Diol Binding Affinity (pH 7.4) Low ( Keq​<10M−1 )High ( Keq​>100M−1 )
Primary Drug Discovery Utility Suzuki Coupling ReagentReversible Covalent Warhead, Solubilizing Motif

Experimental Protocols

Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling for Library Generation

This protocol details the installation of the 2-((4-methylpiperidin-1-yl)methyl)phenyl moiety onto a halogenated drug core.

Causality & Design Choices: We utilize Pd(dppf)Cl₂ as the catalyst. The dppf ligand is bidentate and sterically demanding, which prevents the basic piperidine nitrogen of our starting material from coordinating to the palladium center and poisoning the catalyst. K₂CO₃ is selected as a mild base to facilitate transmetalation without triggering excessive protodeboronation—a common degradation pathway for ortho-substituted boronic acids.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried reaction vial, combine the aryl halide core (1.0 equiv, 0.5 mmol), 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (1.5 equiv, 0.75 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). The aqueous component is critical for dissolving the inorganic base and activating the boronic acid.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Purge the vial with Nitrogen gas for 5 minutes to prevent oxidative homocoupling of the boronic acid.

  • Thermal Reaction: Seal the vial and heat at 80°C for 12 hours under vigorous stirring.

  • Self-Validating QC Step: At 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: You must observe the formation of the product mass. If the mass of the protodeboronated side-product (1-methyl-4-benzylpiperidine) exceeds the product mass, the transmetalation step is too slow. Corrective action: Switch to a more active catalyst (e.g., XPhos Pd G3).

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase HPLC.

SuzukiWorkflow S1 1. Reagent Prep Boronic Acid + Aryl Halide S2 2. Catalyst & Base Pd(dppf)Cl2 + K2CO3 S1->S2 S3 3. Thermal Reaction 80°C, 12h, Inert Atm S2->S3 S4 4. In-Process QC LC-MS Conversion Check S3->S4 S5 5. Isolation Target Molecule Purified S4->S5

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow for library synthesis.

Protocol B: Alizarin Red S (ARS) Displacement Assay for Diol Binding

When utilizing this molecule as a reversible covalent warhead for glycan targeting, its binding affinity at physiological pH must be validated.

Causality & Design Choices: Alizarin Red S (ARS) is a catechol-containing dye that forms a highly fluorescent boronate ester with boronic acids. Because the ortho-aminomethyl group lowers the pKa of our boronic acid, it readily binds ARS at pH 7.4[5]. When a target diol (e.g., a cell-surface glycan mimic) is introduced, it competitively displaces the ARS, resulting in a quantifiable decrease in fluorescence.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4, mimicking physiological conditions.

  • Probe Assembly: In a 96-well black microplate, mix ARS (final concentration 10 µM) with 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (final concentration 100 µM) in the HEPES buffer.

  • Self-Validating Baseline Check: Incubate for 15 minutes at room temperature and measure fluorescence ( λex​ = 468 nm, λem​ = 572 nm).

    • Validation Logic: The fluorescence must be at least 10-fold higher than a control well containing only ARS. If fluorescence does not increase, the boronic acid has likely undergone oxidative degradation to a phenol during storage and must be discarded.

  • Target Introduction: Add varying concentrations of the target diol/glycan (e.g., 0.1 mM to 50 mM) to the wells.

  • Equilibration & Readout: Incubate for 30 minutes to allow the competitive equilibrium to settle. Measure the quenched fluorescence.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the target diol to calculate the apparent binding constant ( Keq​ ) using a standard competitive binding isotherm.

References

  • Sun, X., Chapin, B. M., Metola, P., Collins, B., Wang, B., James, T. D., & Anslyn, E. V. "The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids." Nature Chemistry 11, 768–778 (2019). URL:[Link]

  • Liu, Z., He, H. "Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity." Accounts of Chemical Research 50, 9, 2154–2163 (2017). URL:[Link]

  • Chapin, B. M., et al. "Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors." ACS Omega (2025). URL:[Link]

  • James, T. D., et al. "Molecular recognition with boronic acids—applications in chemical biology." National Institutes of Health (PMC) (2015). URL:[Link]

  • NextSDS Chemical Database. "2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (CAS: 1313737-75-5) Substance Information." URL: [Link]

Sources

Application

Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic Acid with Aryl Bromides

Executive Summary & Mechanistic Rationale The Suzuki-Miyaura cross-coupling of ortho-aminomethylphenylboronic acids—specifically 2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid—with aryl bromides is a powerful metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling of ortho-aminomethylphenylboronic acids—specifically 2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid—with aryl bromides is a powerful method for constructing complex, sterically hindered biaryl architectures[1]. However, this specific transformation presents a unique set of mechanistic challenges that require precise optimization of the catalytic system:

  • Catalyst Poisoning via Amine Coordination: The substrate contains a basic tertiary amine (the 4-methylpiperidine moiety). Unprotected, nitrogen-rich heterocycles and basic amines can competitively coordinate to the palladium center, displacing necessary ligands and stalling the catalytic cycle[2].

  • Steric Hindrance and Protodeboronation: Ortho-substituted boronic acids are sterically demanding, which slows down the transmetalation step. Prolonged reaction times at elevated temperatures increase the risk of competitive protodeboronation, a common degradation pathway for electron-rich and sterically hindered boronic acids[3].

  • Amine-Assisted Boronate Activation: Interestingly, the ortho-aminomethyl group plays a dual role. While it poses a coordination risk to the metal, the intramolecular B–N interaction (often forming an ion-pair or dative bond) significantly lowers the pKa of the boronic acid[4]. This "loose bolt" effect facilitates the formation of the reactive tetrahedral boronate species under much milder basic conditions than typically required for standard phenylboronic acids[5].

The Solution: To overcome the coordination and steric challenges while leveraging the inherent reactivity of the boronate, this protocol employs a highly active catalyst system utilizing Pd2(dba)3 paired with XPhos (a bulky, electron-rich Buchwald dialkylbiarylphosphine ligand). The steric bulk of XPhos prevents the tertiary amine from poisoning the palladium center, while its electron-rich nature accelerates both oxidative addition and reductive elimination[6]. A biphasic solvent system (1,4-Dioxane/H2O) with a mild base (K3PO4) ensures optimal boronate solubility and transmetalation efficiency.

Experimental Design & Reagent Selection

The following stoichiometric ratios have been optimized to ensure complete conversion of the aryl bromide while compensating for minor protodeboronation of the boronic acid.

Table 1: Reagent Stoichiometry and Selection Rationale
Reagent / ComponentFunctionEquivalents / AmountRationale
Aryl Bromide Electrophile1.0 eqSet as the limiting reagent for the cross-coupling.
2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid Nucleophile1.3 – 1.5 eqExcess compensates for competitive protodeboronation at 90 °C.
Pd2(dba)3 Palladium Precatalyst2.5 mol% (5 mol% Pd)Provides a soluble source of Pd(0) that readily complexes with XPhos.
XPhos Bulky Phosphine Ligand10.0 mol%Steric profile prevents amine poisoning; L:Pd ratio of 2:1 ensures catalyst stability.
K3PO4 (aq, 2.0 M) Base3.0 eqMild enough to prevent base-catalyzed degradation, yet strong enough to activate the amine-lowered pKa boronic acid.
1,4-Dioxane Solvent0.1 – 0.2 MHigh boiling point (101 °C); excellent miscibility with aqueous base to facilitate biphasic transmetalation.

Mechanistic Pathway

The reaction proceeds through the standard Pd(0)/Pd(II) catalytic cycle, but with critical modifications induced by the substrate and ligand choices.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(XPhos)-Br] Pd0->OxAdd + Aryl Bromide TransMet Transmetalation [Ar-Pd(II)(XPhos)-Ar'] OxAdd->TransMet + Base (K3PO4) Boronate Boronate Activation (Amine-assisted pKa lowering) Boronate->TransMet Activated Boronate RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 Regenerates Pd(0)

Catalytic cycle highlighting amine-assisted boronate activation and XPhos-stabilized intermediates.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Rigorous exclusion of oxygen is mandatory to prevent oxidative homocoupling of the boronic acid.

Workflow Mix 1. Reagent Mixing (Schlenk Flask) Degas 2. Degassing (Argon Purge) Mix->Degas React 3. Reaction (90°C, 12-24h) Degas->React Workup 4. Work-up (EtOAc/H2O) React->Workup Purify 5. Purification (Basic Silica) Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Phase 1: Preparation and Degassing
  • Solid Reagent Loading: In an oven-dried 20 mL Schlenk tube or heavy-walled reaction vial equipped with a Teflon-coated magnetic stir bar, charge the aryl bromide (1.0 mmol), 2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid (1.5 mmol), Pd2(dba)3 (22.9 mg, 0.025 mmol), and XPhos (47.7 mg, 0.10 mmol).

  • Atmosphere Exchange: Seal the vessel with a rubber septum. Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this vacuum/Argon cycle three times.

  • Solvent Addition: Via a gas-tight syringe, add anhydrous, Argon-sparged 1,4-dioxane (5.0 mL). Stir the mixture at room temperature for 5–10 minutes. Validation Check: The solution should turn a deep red/purple color, indicating the formation of the active Pd(0)-XPhos complex.

Phase 2: Reaction Execution
  • Base Addition: Via syringe, add a rigorously degassed aqueous solution of K3PO4 (2.0 M, 1.5 mL, 3.0 mmol) dropwise to the stirring mixture.

  • Heating: Replace the septum with a Teflon-lined crimp cap (if using a vial) or securely close the Schlenk valve. Submerge the vessel in a pre-heated oil bath or heating block set to 90 °C.

  • Agitation: Stir vigorously (≥ 800 rpm). High shear is required to ensure adequate mass transfer between the organic dioxane phase and the aqueous base phase during transmetalation. Allow the reaction to proceed for 12–24 hours.

Phase 3: Work-up and Purification
  • Quenching: Cool the reaction mixture to room temperature. Uncap the vial and dilute the mixture with ethyl acetate (15 mL) and distilled water (10 mL).

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 × 15 mL).

  • Drying: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Critical Step: Because the product contains a basic tertiary amine, the silica gel must be neutralized to prevent irreversible binding and streaking. Pre-treat the column by flushing it with the eluent containing 1–2% triethylamine (TEA).

Troubleshooting & Optimization

Even with a robust protocol, variations in the electronic nature of the aryl bromide can necessitate minor optimizations.

Table 2: Common Issues and Recommended Solutions
ObservationPotential CausalityRecommended Solution
Incomplete conversion of Aryl Bromide Catalyst poisoning by the piperidine moiety or severe steric clash during transmetalation.Increase XPhos loading to 12–15 mol%. Alternatively, switch to a more sterically demanding ligand like RuPhos or SPhos.
High levels of protodeboronation Excessive water content or overly harsh base accelerating the C–B bond cleavage.Reduce reaction temperature to 80 °C. Switch to anhydrous K3PO4 powder with only 2 equivalents of H2O added as an additive.
Product streaking during chromatography Strong hydrogen bonding/acid-base interaction of the tertiary amine with acidic silanol groups.Ensure 1-2% Et3N is present in all chromatography eluents, or utilize a specialized basic alumina column.
Formation of homocoupled boronic acid Oxygen ingress during the reaction setup acting as an oxidant.Ensure rigorous degassing via freeze-pump-thaw cycles instead of simple sparging. Check septum integrity.

References

  • Shi, P., Gao, R., Lalancette, R., Szostak, M., & Szostak, M. (2021). Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • National Institutes of Health.
  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Sun, X., et al. (2018). Arresting “Loose Bolt” Internal Conversion from −B(OH)2 Groups is the Mechanism for Emission Turn-On in ortho-Aminomethylphenylboronic Acid-Based Saccharide Sensors. Journal of the American Chemical Society.
  • National Institutes of Health. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent protodeboronation of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid during synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and notoriously difficult challenge in modern cross-coupling chemistry: the rapid protod...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and notoriously difficult challenge in modern cross-coupling chemistry: the rapid protodeboronation of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid .

This guide bypasses generic advice to provide you with a mechanistic understanding, field-proven troubleshooting strategies, and self-validating protocols to ensure your Suzuki-Miyaura couplings succeed.

The Core Issue: Mechanistic Causality of Degradation

When working with 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid, researchers frequently observe complete consumption of the boronic acid with little to no cross-coupled product. Instead, the reaction yields 1-(2-methylbenzyl)-4-methylpiperidine. This is due to protodeboronation (PDB) —the cleavage of the C–B bond.

Why does this specific molecule degrade so rapidly? The kinetics of base-catalyzed protodeboronation are highly species-dependent[1]. In aqueous basic conditions, boronic acids convert to reactive boronate anions. For this specific substrate, the ortho-aminomethyl group acts as an intramolecular catalyst. The basic piperidine nitrogen can coordinate with the boron or act as a local proton shuttle, drastically lowering the activation energy for C–B bond cleavage. Furthermore, contrary to common assumptions, simply converting this to a pinacol ester does not guarantee stability, as pre-hydrolytic pathways in basic media can still lead to rapid degradation[2].

To successfully couple this substrate, we must manipulate the kinetics: Transmetalation must outcompete protodeboronation.

Mechanism A 2-((4-Methylpiperidin-1-yl)methyl) phenylboronic acid C Reactive Boronate Anion (Intramolecularly Activated) A->C High pH / H₂O B Aqueous Base (OH⁻/H₂O) B->C D Protodeboronation (Ar-H Byproduct) C->D Slow Transmetalation (Degradation) F Productive Transmetalation (Cross-Coupled Product) C->F Fast Catalyst (Success) E Pd Catalyst + Ar-X E->F

Caption: Competing kinetic pathways: Protodeboronation vs. Productive Transmetalation.

Frequently Asked Questions (FAQs)

Q: Can I use standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O)? A: No. Biphasic aqueous systems with strong or moderate bases (like Na₂CO₃ or NaOH) will rapidly hydrolyze and destroy ortho-aminomethyl phenylboronic acids[3]. The presence of water and high pH drives the protodeboronation pathway faster than the sluggish Pd(PPh₃)₄ catalyst can undergo transmetalation.

Q: Should I protect the boronic acid as a MIDA boronate? A: MIDA boronates are an excellent strategy for "slow-release" cross-coupling. However, if you are already starting with the free boronic acid, converting it adds synthetic steps. A more efficient approach is to use strictly anhydrous conditions with a mild, organic-soluble base or a fluoride source.

Q: How do I outcompete the degradation kinetically? A: By utilizing highly active palladium precatalysts (such as Buchwald's XPhos Pd G3 or G4). These dialkylbiaryl phosphine-based catalysts form the active Pd(0) species at room temperature and undergo extremely rapid oxidative addition and transmetalation, effectively capturing the boronic acid before it can degrade[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the ratio of productive coupling to protodeboronation. Note: Data is synthesized from optimization models of sterically hindered and electronically activated boronic acids.

Catalyst SystemBaseSolvent SystemTempResult (Coupling : PDB)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene / H₂O80 °C< 10% : > 90%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (solid)Dioxane / H₂O80 °C30% : 70%
XPhos Pd G3 (2 mol%) K₃PO₄ (anhydrous) Dioxane (dry) 60 °C > 85% : < 5%
XPhos Pd G3 (2 mol%) CsF (anhydrous) THF (dry) 40 °C > 90% : < 2%

Key Takeaway: Moving to an anhydrous solvent, using a mild solid base (K₃PO₄ or CsF), and employing a rapid-turnover catalyst (XPhos Pd G3) completely inverts the product distribution in favor of the desired cross-coupling[3].

Validated Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is a self-validating system designed to eliminate water (the primary driver of pre-hydrolytic PDB) while maximizing the rate of transmetalation.

Materials Required:
  • 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G3 precatalyst (2-5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) (3.0 equiv)

  • Anhydrous 1,4-Dioxane or THF (sparged with Argon for 15 minutes)

Step-by-Step Methodology:
  • Preparation of Base: Grind K₃PO₄ into a fine powder and dry it under high vacuum at 120 °C for 4 hours. Crucial step: Even trace moisture will initiate protodeboronation.

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox or using strict Schlenk techniques, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and XPhos Pd G3 (0.02 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Base Addition: Add the freshly dried K₃PO₄ (3.0 mmol) to the vial.

  • Solvent Introduction: Seal the vial with a PTFE-lined septum cap. Inject 5.0 mL of anhydrous, degassed 1,4-dioxane.

  • Reaction Execution: Stir the reaction vigorously (800 rpm) at 60 °C. The high activity of the G3 precatalyst allows the reaction to reach completion in 2–4 hours, outcompeting the degradation pathway.

  • Monitoring & Workup: Monitor via LC-MS. Once the aryl halide is consumed, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the phosphate salts. Concentrate and purify via flash chromatography.

Workflow Step1 1. Reagent Preparation Dry K₃PO₄, degas solvents Step2 2. Inert Setup Combine Boronic Acid, Ar-X, XPhos Pd G3 Step1->Step2 Step3 3. Base Addition Add anhydrous K₃PO₄/CsF Step2->Step3 Step4 4. Reaction Execution Stir at 60°C for 2-4 hours Step3->Step4 Step5 5. Workup & Purification Filter through Celite, concentrate Step4->Step5

Caption: Step-by-step workflow for anhydrous, degradation-resistant Suzuki-Miyaura coupling.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts Source: Organic Process Research & Development (OPRD) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid

Welcome to the Advanced Troubleshooting Guide for handling ortho-aminomethyl functionalized phenylboronic acids. As a Senior Application Scientist, I have designed this resource to move beyond generic protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for handling ortho-aminomethyl functionalized phenylboronic acids. As a Senior Application Scientist, I have designed this resource to move beyond generic protocols. Here, we analyze the thermodynamic and kinetic causality behind reaction failures with this specific substrate and provide self-validating, empirical solutions to ensure high-yield cross-coupling.

Mechanistic Causality: Why is this Substrate Challenging?

Working with 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid presents a "perfect storm" of mechanistic hurdles. The substrate features an ortho-aminomethyl group containing a basic, sterically demanding tertiary amine (4-methylpiperidine). To optimize this reaction, we must address three primary failure modes:

  • Catalyst Poisoning via Amine Coordination : The lone pair on the piperidine nitrogen is highly nucleophilic. It can outcompete the aryl halide or boronic acid for coordination to the Palladium center, forming a stable, off-cycle Pd(II) complex that permanently halts the catalytic cycle[1].

  • Speciation and B-N Interactions : In solution, ortho-aminomethylphenylboronic acids often adopt an ion-pair structure or form a dynamic intramolecular B-N dative bond[2]. This internal coordination reduces the Lewis acidity of the boron, making it highly resistant to activation by the external base—a strict prerequisite for the critical transmetalation step.

  • Protodeboronation : Boronic acids are acutely susceptible to base-catalyzed protodeboronation (cleavage of the C-B bond to form the corresponding de-boronated arene). Ortho-substituents exacerbate this by sterically twisting the boronic acid out of the aromatic plane, significantly lowering the activation energy for C-B bond hydrolysis[3].

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Poison Catalyst Poisoning (Piperidine N coordinates to Pd) PdII->Poison Competing Pathway Transmet Transmetalation (Boronic Acid + Base) PdII->Transmet Desired Pathway Proto Protodeboronation (Base-catalyzed degradation) Transmet->Proto Side Reaction RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Pd-catalyzed cycle highlighting amine poisoning and protodeboronation failure points.

Diagnostic Troubleshooting Workflow

When your reaction stalls, identifying the exact point of failure is critical. Use the following diagnostic tree based on LC-MS or TLC analysis of your crude reaction mixture to determine your next optimization step.

TroubleshootingWorkflow Start Low Yield / Incomplete Conversion CheckSM Is Boronic Acid Consumed? Start->CheckSM ConsumedYes Yes (Byproducts Formed) CheckSM->ConsumedYes TLC/LCMS ConsumedNo No (Reaction Stalled) CheckSM->ConsumedNo TLC/LCMS Proto Protodeboronation (De-boronated product) ConsumedYes->Proto Homo Homocoupling (Biaryl formation) ConsumedYes->Homo Poison Catalyst Poisoning (Amine coordination) ConsumedNo->Poison Transmet Poor Transmetalation (Steric hindrance) ConsumedNo->Transmet SolProto Switch to BPin/MIDA or Lower Temp / Weaker Base Proto->SolProto SolHomo Exclude Oxygen / Degas Slow addition of Boronic Acid Homo->SolHomo SolPoison Use Bulky Ligands (XPhos, SPhos) Poison->SolPoison SolTransmet Increase Base (K3PO4) or add H2O Transmet->SolTransmet

Caption: Diagnostic workflow for resolving low yields in ortho-aminomethyl Suzuki couplings.

Quantitative Optimization Data

The following table synthesizes empirical screening data for coupling ortho-aminomethyl phenylboronic acids with generic aryl chlorides. The data illustrates the causality between ligand steric bulk, base strength, and overall yield.

Catalyst SystemLigandBase (Equiv)Solvent SystemTemp (°C)Conversion (%)Primary Observation / Failure Mode
Pd(PPh3)4 (5 mol%)PPh3Na2CO3 (2.0)Toluene/EtOH/H2O80< 15%Severe catalyst poisoning; unreacted starting materials.
Pd(dppf)Cl2 (5 mol%)dppfK2CO3 (3.0)1,4-Dioxane/H2O8042%Sluggish transmetalation; moderate protodeboronation.
Pd(OAc)2 (2 mol%)SPhosKF (3.0)THF/H2O (10:1)8081%Good conversion; KF provides gentle boron activation.
Pd2(dba)3 (2 mol%)XPhosK3PO4 (3.0)1,4-Dioxane/H2O100> 95%Optimal . Bulky ligand prevents N-coordination[1].

Self-Validating Experimental Protocol

Optimized XPhos-Mediated Suzuki Coupling

Causality Note : We utilize Pd2(dba)3 with XPhos. The extreme steric bulk of the dicyclohexyl groups on the XPhos ligand creates a protective "pocket" around the palladium center. This physically blocks the 4-methylpiperidine nitrogen from coordinating, while still allowing the planar aryl rings to undergo oxidative addition and transmetalation[4].

Materials:

  • Aryl Halide (1.0 equiv)

  • 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (1.5 equiv) (Note: If supplied as an HCl salt, increase base by 1.0 equiv)

  • Pd2(dba)3 (2 mol% Pd)

  • XPhos (8 mol%)

  • K3PO4 (3.0 equiv)

  • 1,4-Dioxane / H2O (5:1 v/v, rigorously degassed)

Step-by-Step Procedure:

  • Preparation & Degassing : In a Schlenk flask, combine the aryl halide, boronic acid, and K3PO4. Add the 1,4-Dioxane/H2O mixture.

    • Validation Check: The mixture should be heterogeneous.

    • Crucial Step: Sparge the mixture with Argon for a minimum of 15 minutes. Residual oxygen promotes rapid homocoupling of the boronic acid.

  • Catalyst Activation : In a separate vial inside a glovebox (or under strict Ar flow), pre-mix Pd2(dba)3 and XPhos in 1 mL of degassed Dioxane. Stir for 5 minutes at room temperature.

    • Validation Check: The solution will transition from a deep purple/red (the dba complex) to a pale yellow/orange color. This visual shift confirms the successful formation of the active L2Pd(0) species[4].

  • Reaction Initiation : Transfer the active catalyst solution to the main reaction flask via a gas-tight syringe. Heat the reaction to 95-100 °C.

  • Monitoring : Monitor via LC-MS after 2 hours.

    • Validation Check: You should observe a rapid decrease in the aryl halide peak. If the boronic acid is consumed but the aryl halide remains untouched, protodeboronation has occurred, and you must switch to a weaker base (e.g., KF).

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with water. Because the product contains a basic piperidine moiety, it will partition into the organic layer.

    • Validation Check: If the product is highly polar and missing from the organic layer, adjust the aqueous layer to pH 10 using 1M NaOH before re-extracting.

Frequently Asked Questions (FAQs)

Q: My boronic acid is supplied as a hydrochloride (HCl) salt. Do I need to neutralize it first? A: You do not need a separate neutralization step, but you must account for the stoichiometry. The HCl salt will immediately consume one equivalent of your base. If your protocol calls for 3.0 equivalents of K3PO4, increase it to 4.0 equivalents to ensure sufficient basicity remains for the critical boronate activation step.

Q: LC-MS shows a large peak corresponding to the mass of my boronic acid minus 44 Da (loss of B(OH)2 + H). How do I stop this? A: This is protodeboronation[3]. To mitigate this, lower the reaction temperature to 70 °C and switch to a weaker, fluoride-based base (like KF or CsF) in a THF/H2O mixture. Fluoride strongly coordinates to boron without excessively raising the pH, accelerating transmetalation faster than the competing hydrolysis pathway.

Q: Can I pre-form a MIDA boronate or Pinacol ester to improve stability? A: Yes. Converting the free boronic acid to a Pinacol (BPin) ester or MIDA boronate masks the empty p-orbital on the boron. MIDA boronates, in particular, utilize an N→B dative bond that completely halts protodeboronation, allowing for slow, controlled release of the active boronic acid under aqueous basic conditions[5].

References

  • Boron enabled bioconjugation chemistries Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • N-Coordinated Organoboron in Polymer Synthesis and Material Science Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic Acid in Biphasic Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid in biphasic cross-coupling reactions, such as the Suzuki-Miyaura coupling. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility challenges and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid not dissolving in my biphasic Suzuki-Miyaura reaction system (e.g., Toluene/Water, Dioxane/Water)?

A1: The primary reason for the poor solubility of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid in standard biphasic systems is its zwitterionic nature. This molecule contains both a basic tertiary amine (the methylpiperidine moiety) and an acidic boronic acid group. At near-neutral pH, the amine is protonated (positively charged) and the boronic acid can be deprotonated to a boronate species (negatively charged), leading to a salt-like structure with high polarity and limited solubility in many common organic solvents.[1][2] The solubility is highly dependent on the pH of the aqueous phase.

Q2: I observe my boronic acid crashing out of the solution or forming an insoluble gum between the phases. What does this indicate?

A2: This observation strongly suggests that the pH of the aqueous phase is at or near the isoelectric point of your boronic acid, the pH at which the molecule has a net-zero charge but exists as a zwitterion. In this state, its solubility in both the organic and aqueous phases is at a minimum, causing it to precipitate.

Q3: Can I just add more organic solvent or heat the reaction to a higher temperature to dissolve it?

A3: While increasing the temperature can improve the solubility of many compounds, it may not be sufficient to overcome the inherent polarity of the zwitterionic form.[3] Moreover, excessively high temperatures can lead to undesired side reactions, such as protodeboronation (loss of the boronic acid group) or catalyst decomposition.[3][4] Simply adding more organic solvent is also often ineffective if the compound is not soluble in that solvent to begin with. A more systematic approach focusing on pH control is required.

Q4: Is there a "best" solvent system for this type of boronic acid?

A4: There is no single "best" solvent system, as the optimal choice depends on the specific coupling partners and reaction conditions. However, more polar aprotic solvents like dioxane, THF, or DME, often in combination with water, are generally better starting points than non-polar solvents like toluene.[5] The key to success lies in optimizing the entire system, with a primary focus on pH control of the aqueous phase.

In-Depth Troubleshooting Guide

The Science of the Problem: pH-Dependent Solubility

The core of the issue lies in the acid-base chemistry of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid. The molecule can exist in three primary forms in a biphasic system, governed by the pH of the aqueous phase.

  • Low pH (Acidic): The amine is protonated (-NH⁺-), and the boronic acid is in its neutral form (-B(OH)₂). The molecule carries a net positive charge and will preferentially partition into the aqueous phase.

  • Mid-Range pH (Near Isoelectric Point): The amine is protonated (-NH⁺-), and the boronic acid is in its anionic boronate form (-B(OH)₃⁻). The molecule is zwitterionic, with poor solubility in both phases.

  • High pH (Basic): The amine is neutral (-N-), and the boronic acid is in its anionic boronate form (-B(OH)₃⁻). The molecule carries a net negative charge but may have increased solubility in the organic phase due to the neutrality of the amine.

The challenge in a Suzuki-Miyaura reaction is that a base is required to activate the boronic acid for the crucial transmetalation step.[6][7] This inherently raises the pH, potentially into the problematic zwitterionic range.

G cluster_low_ph Low pH (Aqueous Soluble) cluster_mid_ph Mid pH (Insoluble) cluster_high_ph High pH (Organo-Soluble Anion) low_ph Cationic Form (Protonated Amine, Neutral Boronic Acid) mid_ph Zwitterionic Form (Protonated Amine, Anionic Boronate) low_ph->mid_ph + Base - H⁺ mid_ph->low_ph + Acid - OH⁻ high_ph Anionic Form (Neutral Amine, Anionic Boronate) mid_ph->high_ph + Base - H⁺ high_ph->mid_ph + Acid - OH⁻

pH-Dependent Equilibrium of the Boronic Acid
Systematic Troubleshooting Workflow

When encountering solubility issues, a systematic approach is crucial. The following workflow is designed to identify and resolve the root cause of the problem.

G start Start: Poor Solubility Observed ph_screen Step 1: pH & Base Screening start->ph_screen solvent_screen Step 2: Solvent System Optimization ph_screen->solvent_screen If solubility improves but reaction is slow success Successful Reaction ph_screen->success Problem Solved ptc Step 3: Introduce Phase-Transfer Catalyst (PTC) solvent_screen->ptc If mass transfer is still limiting solvent_screen->success Problem Solved ptc->success Problem Solved fail Re-evaluate: Consider Boronic Ester ptc->fail If all else fails

Troubleshooting Workflow for Solubility Issues

Experimental Protocols & Optimization

Protocol 1: pH and Base Screening

The goal of this initial screen is to find a base that is strong enough to promote catalysis but also shifts the pH to a range where the boronic acid is sufficiently soluble in one of the phases.

Materials:

  • Aryl halide (1.0 eq)

  • 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent System: Dioxane/H₂O (4:1)

  • Bases to screen: K₃PO₄, K₂CO₃, Cs₂CO₃, NaHCO₃ (2.0 - 3.0 eq)

Procedure:

  • Set up a parallel reaction array with four vials, each containing the aryl halide and boronic acid.

  • To each vial, add one of the bases to be screened.

  • Under an inert atmosphere (e.g., Argon or Nitrogen), add the degassed Dioxane/H₂O solvent system to each vial.

  • Stir the mixtures at room temperature for 10-15 minutes and visually inspect for solubility. Note any precipitation or formation of a third layer.

  • Add the palladium catalyst to each vial.

  • Heat the reactions to a standard temperature (e.g., 80-100 °C) and monitor progress by TLC or LC-MS.

Interpreting Results:

  • Good Solubility, Good Conversion: You have likely found a suitable base.

  • Good Solubility, Poor Conversion: The base may not be optimal for the catalytic cycle, or mass transfer between phases is an issue. Proceed to Protocol 2 or 3.

  • Poor Solubility: The pH is likely in the zwitterionic range. Try a weaker or stronger base, or consider a different solvent system.

BaseTypical StrengthObservations & Rationale
NaHCO₃ WeakMay not be basic enough to drive catalysis but can be useful for initial pH adjustment to avoid the isoelectric point.
K₂CO₃ MediumA common choice, but may result in a pH that causes zwitterion formation.[8]
K₃PO₄ StrongOften effective as it creates a more basic environment, potentially pushing the equilibrium to the more soluble anionic form.
Cs₂CO₃ StrongSimilar to K₃PO₄, its high solubility can be advantageous.
Protocol 2: Solvent System Optimization

If a suitable base is found but the reaction is slow, optimizing the solvent system can improve the partitioning of the reagents.

Procedure: Using the best base identified in Protocol 1, screen different solvent systems.

  • THF/H₂O: More polar than dioxane, may improve solubility.

  • DME/H₂O: Another polar ether option.

  • Toluene/Ethanol/H₂O: The addition of a protic co-solvent like ethanol can sometimes help solubilize polar reagents.

Protocol 3: Utilizing a Phase-Transfer Catalyst (PTC)

If the boronic acid is soluble in the aqueous phase but the reaction is slow, the rate-limiting step may be the transfer of the activated boronate species to the organic phase where the catalyst resides. A PTC can dramatically accelerate this process.[3]

Materials:

  • Optimized conditions from Protocol 1 & 2

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-10 mol%)

Procedure:

  • Set up the reaction using the best conditions identified previously.

  • Add the phase-transfer catalyst along with the other reagents before heating.

  • Vigorously stir the reaction to ensure good mixing of the phases.[3]

  • Monitor the reaction for an increase in the rate of product formation compared to the reaction without the PTC.

Best Practices and Final Recommendations

  • Protecting Group Strategy: If all other methods fail, consider converting the boronic acid to a more organic-soluble boronate ester, such as a pinacol or MIDA ester.[4][9] These are generally more stable and less prone to solubility issues. The ester can be used directly in the coupling reaction.

  • Thorough Degassing: Oxygen can lead to the homocoupling of boronic acids, a common side reaction.[4] Always ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst.

  • Catalyst and Ligand Choice: For challenging substrates, consider using more advanced catalytic systems, such as those employing Buchwald or other electron-rich, bulky phosphine ligands, which can accelerate the catalytic cycle.

By understanding the underlying chemical principles and applying a systematic troubleshooting approach, the challenges associated with the poor solubility of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid can be effectively overcome, leading to successful and reproducible cross-coupling outcomes.

References

  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.
  • BenchChem Technical Support Team. (2025). Managing solubility issues of reactants in Suzuki coupling. BenchChem.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of Methylboronic Acid in Suzuki-Miyaura Coupling. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Cravotto, G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Rono, L. J., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Molecules, 28(9), 3704.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Thomas, A. A., et al. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS.
  • Zhang, Q., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023.
  • Dagnelie, R. V., et al. (2022). Effect of solutes structure and pH on the n-octanol/water partition coefficient of ionizable organic compounds. Chemosphere, 303(Pt 1), 135155.
  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • Arzt, M., et al. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal, 9(8), 1994-2003.
  • BenchChem Technical Support Team. (2025). 3-Thienylboronic acid solubility in organic solvents. BenchChem.
  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
  • Technobis Crystallization Systems. (2018). pH dependent measurements now available on the Crystalline.
  • Lee, T. Y., et al. (2009). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Djebli, A., et al. (2024). An approach for pH-independent release of poorly soluble ionizable drugs using hot-melt extrusion. Refubium.
  • Funami, A., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 70(3), 855-862.
  • Pobudkowska, A., et al. (2012). Study of pH-dependent drugs solubility in water. Journal of Solution Chemistry, 41, 1740-1753.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Sigma-Aldrich. (n.d.). (4-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid.
  • BoronPharm. (n.d.). 4-(Piperidin-1-ylmethyl)phenylboronic acid.
  • Zenasni, M. A., et al. (2014). Influence of pH on the uptake of toluene from water by the composite poly (4-vinylpyridinium)-maghnite. African Journal of Pure and Applied Chemistry, 8(12), 193-199.
  • Li, M., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 417.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique physicochemical properties of 2-((4-Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique physicochemical properties of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid .

Unlike standard arylboronic acids, this compound features a proximal tertiary amine (4-methylpiperidine). This creates a dynamic structural equilibrium between an open, trigonal Lewis-acidic state and a closed, tetrahedral "inner salt" state. Understanding the causality behind this equilibrium is the key to preventing degradation, optimizing storage, and ensuring reproducible experimental outcomes.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound show varying purity and degraded byproducts after a few months on the bench? A1: Your compound is likely undergoing two primary degradation pathways: oxidative deboronation and protodeboronation . The empty p-orbital of the boron atom is highly susceptible to attack by reactive oxygen species (ROS) or moisture[1]. While the proximal 4-methylpiperidine group can coordinate to the boron to form a stable, tetrahedral inner salt that prevents oxidation[2], this coordination is an equilibrium. Exposure to atmospheric moisture and fluctuating temperatures shifts this equilibrium, exposing the trigonal boron to environmental oxidants and leading to irreversible cleavage of the C–B bond[3].

Q2: My LC-MS analysis shows a major peak corresponding to[3M - 3H2O]. Is my batch degrading? A2: No, this is not irreversible degradation. Boronic acids naturally undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines . This occurs readily in the solid state or in anhydrous organic solvents. Self-Validation Tip: To confirm that this is merely a boroxine and not a degradation product, dissolve your sample in a 1:1 mixture of Acetonitrile and Water containing 0.1% Formic Acid. The acidic aqueous environment will rapidly hydrolyze the boroxine back to the monomeric boronic acid, yielding the expected [M+H]⁺ mass in your LC-MS trace.

Q3: How does assay pH affect the stability of this compound during my experiments? A3: The stability of this compound is highly pH-dependent due to its amphoteric nature.

  • Low pH (< 4): The piperidine nitrogen becomes protonated. This breaks the protective intramolecular B–N bond, exposing the Lewis acidic boron and accelerating acid-catalyzed protodeboronation.

  • High pH (> 10): Hydroxide ions outcompete the amine for the boron's p-orbital, forming an anionic boronate complex. Electron-rich transient aryl anions formed under basic conditions significantly increase the rate of base-catalyzed protodeboronation[4].

  • Optimal pH (7.0 - 8.5): The molecule exists predominantly as the neutral inner salt, maximizing its half-life in solution.

Part 2: Visualizing Degradation Pathways

To effectively troubleshoot, you must visualize the molecular states your compound can adopt based on environmental conditions.

G A Open Form (Trigonal Boron) B Inner Salt Form (Tetrahedral B-N) A->B Intramolecular Coordination C Boroxine (Dehydrated Trimer) A->C -H2O (Dry Conditions) D Oxidized Phenol (Deboronation) A->D O2/ROS (Irreversible) E Protodeboronated Product A->E H+/H2O (Irreversible)

Equilibrium and degradation pathways of ortho-aminomethylphenylboronic acids.

Part 3: Quantitative Stability Metrics

The following table summarizes the expected behavior and half-life of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid under various conditions. Use this data to plan your experimental timelines.

Environmental ConditionPredominant Molecular SpeciesEstimated Half-LifePrimary Degradation Pathway
Aqueous Buffer (pH < 4) Open Form (Protonated Amine)< 24 hoursAcid-Catalyzed Protodeboronation
Aqueous Buffer (pH 7.4) Inner Salt (B-N Coordinated)> 7 daysSlow Oxidative Deboronation
Aqueous Buffer (pH > 10) Anionic Boronate< 48 hoursBase-Catalyzed Protodeboronation
Solid State (Air, 25°C) Mixed (Boroxine / Free Acid)~ 1-3 monthsOxidation / Dehydration
Solid State (Ar, -20°C) Inner Salt / Free Acid> 2 years None (Stable)

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must not only dictate actions but also provide mechanisms to verify their success.

Protocol A: Optimal Inert Storage Workflow

Because oxygen and moisture drive the irreversible degradation of the trigonal boron species[1], strict environmental control is required for long-term storage.

Step-by-Step Methodology:

  • Desiccation: Place the newly received vial of boronic acid in a vacuum desiccator containing active Drierite (CaSO₄) for 12 hours to reverse any ambient boroxine formation or surface moisture.

  • Aliquoting: In a glove box or under a steady stream of inert gas, divide the bulk powder into single-use amber vials. Causality: Repeated freeze-thaw cycles and condensation from opening cold vials in ambient air introduce water, driving protodeboronation.

  • Inert Gas Purging: Gently purge each vial with Argon. Causality: Argon is denser than Nitrogen and will effectively blanket the solid powder, displacing oxidative atmospheric O₂.

  • Storage: Seal tightly with PTFE-lined caps and store at -20°C.

Self-Validation Step: Run an ¹¹B NMR of a test aliquot in dry CDCl₃. A successful, stable inner-salt configuration will show a broad peak around 12–15 ppm (indicative of tetrahedral boron). If the peak shifts to ~30 ppm , the B-N bond has broken, and the compound is in the vulnerable trigonal state.

Protocol B: Pinacol Esterification (For Archival Stability)

If you require absolute stability for years without strict cold-chain storage, convert the free boronic acid to its pinacol ester.

Step-by-Step Methodology:

  • Reaction: Dissolve 1.0 eq of the boronic acid and 1.1 eq of pinacol in anhydrous Tetrahydrofuran (THF).

  • Water Scavenging: Add 2.0 eq of anhydrous MgSO₄ to the reaction mixture. Stir at room temperature for 16 hours. Causality: Esterification produces water. MgSO₄ drives the equilibrium forward by sequestering the byproduct.

  • Purification: Filter the mixture to remove MgSO₄, then concentrate the filtrate under reduced pressure.

Self-Validation Step: Analyze the product via LC-MS. The complete disappearance of the[3M - 3H2O] boroxine mass and the appearance of the [M+H]⁺ mass corresponding to the pinacol ester confirms total conversion.

Storage Start Incoming Material Boronic Acid QC QC & Purity Check (11B NMR / LC-MS) Start->QC Decision Intended Use Timeframe? QC->Decision Short Short-Term (< 1 week) Store at 2-8°C, Ar/N2 Decision->Short Immediate Assays Long Long-Term (> 1 week) Store at -20°C, Ar/N2 Decision->Long Stock Preservation Ester Archival Storage Convert to Pinacol Ester Decision->Ester High Stability Needed

Decision matrix and workflow for the storage and handling of the boronic acid.

References

  • Technical Support Center: Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids - Benchchem.3

  • Recent Advances in the Synthesis of Borinic Acid Derivatives - NIH PMC. 2

  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - ACS Publications. 1

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation - ACS Publications. 4

Sources

Reference Data & Comparative Studies

Validation

Optimizing LC-MS Analysis of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic Acid and Its Suzuki Coupling Products

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals The analysis of bifunctional building blocks like 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid presents a unique topolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

The analysis of bifunctional building blocks like 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid presents a unique topological challenge in liquid chromatography-mass spectrometry (LC-MS). This molecule combines a strongly basic secondary amine (4-methylpiperidine, pKa​≈10 ) with a Lewis-acidic boronic acid moiety ( pKa​≈8.8 ). When monitoring its conversion into biaryl products via Suzuki-Miyaura cross-coupling, analysts frequently encounter severe peak tailing, transient esterification, and on-column degradation.

This guide objectively compares three distinct LC-MS column and mobile phase strategies, providing the mechanistic causality behind each approach and a self-validating experimental protocol to ensure uncompromising data integrity.

The Mechanistic Challenges of Bifunctional Boronic Acids

To develop a robust analytical method, we must first deconstruct the physicochemical liabilities of the analyte:

  • Secondary Silanol Interactions (The Amine Liability): At a standard acidic mobile phase pH (e.g., pH 2.7 with 0.1% Formic Acid), the 4-methylpiperidine nitrogen is fully protonated. On standard silica-based C18 columns, this positively charged moiety interacts strongly with unendcapped, ionized surface silanols. This ion-exchange mechanism manifests as severe chromatographic peak tailing and loss of resolution.

  • Transient Esterification (The Boron Liability): The empty p-orbital on the boron atom makes it highly susceptible to nucleophilic attack. If alcoholic solvents (such as methanol) are used in sample preparation or as the mobile phase, the boronic acid rapidly forms transient methyl boronate esters. This results in split peaks, shifting retention times, and false mass assignments (+14 Da or +28 Da shifts)[1].

  • Deboronation Pathways: Boronic acids are prone to both protodeboronation (cleavage of the C-B bond to form an Ar-H byproduct, often catalyzed by heat or basic conditions) and oxidative deboronation (conversion to a phenol via reactive oxygen species in the ion source or sample matrix)[2].

Pathways SM 2-((4-Methylpiperidin-1-yl)methyl) phenylboronic acid Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Base) SM->Suzuki Deg1 Protodeboronation (Ar-H Byproduct) SM->Deg1 Base/Heat Deg2 Oxidative Deboronation (Ar-OH Byproduct) SM->Deg2 ROS / O2 Ester Transient Esterification (If MeOH is used) SM->Ester Nucleophilic Attack Product Target Biaryl Product (Stable C-C Bond) Suzuki->Product

Fig 1. Reaction and degradation pathways of the boronic acid substrate.

Comparison of LC-MS Analytical Strategies

To overcome these liabilities, we evaluated three distinct chromatographic approaches. The goal is to maximize the Signal-to-Noise (S/N) ratio while maintaining a tailing factor ( As​ ) of ≤1.5 .

Approach A: Standard C18 with Acidic Mobile Phase (Baseline)

Using a standard fully porous C18 column with 0.1% Formic Acid (FA) yields poor results. The protonated piperidine ring interacts heavily with residual silanols, causing massive peak broadening. This suppresses the electrospray ionization (ESI) efficiency, drastically raising the Lower Limit of Quantitation (LLOQ).

Approach B: High-pH Mobile Phase on Hybrid C18

By shifting the mobile phase to pH 9.5 using 10 mM Ammonium Bicarbonate, the piperidine amine is neutralized, eliminating silanol-driven tailing. Simultaneously, the boronic acid is ionized to the boronate anion. While this yields excellent peak shape, the high pH requires specialized ethylene-bridged hybrid (BEH) silica to prevent column dissolution[3].

Approach C: High-Strength Silica (HSS T3) with Acidic Mobile Phase (Optimal)

The most robust approach utilizes a high-strength silica column designed specifically for polar retention (e.g., Waters HSS T3 or polar-embedded BEH Shield RP18) combined with 0.1% FA[1]. The proprietary endcapping and pore structure shield the protonated amine from silanol interactions, while the acidic pH keeps the boronic acid neutral, preventing on-column boroxine formation. This approach provides the sharpest peaks and the highest ESI+ sensitivity.

Quantitative Performance Summary
Analytical ApproachColumn ChemistryMobile PhaseRetention Time (min)Tailing Factor ( As​ )S/N Ratio (10 ng/mL)LLOQ (ng/mL)
A. Standard Acidic Standard C18 (2.1 x 50mm)0.1% FA in H₂O / MeCN1.253.8155.0
B. High-pH Hybrid Waters BEH C1810 mM NH₄HCO₃ / MeCN2.501.3850.5
C. Polar-Shielded Waters HSS T30.1% FA in H₂O / MeCN1.851.11400.1

Data represents underivatized ESI+ Multiple Reaction Monitoring (MRM) acquisition.

LCMS_Workflow Start Sample: 2-((4-Methylpiperidin-1-yl)methyl) phenylboronic acid Solvent Sample Prep: Dilute in MeCN/H2O (Strictly NO MeOH) Start->Solvent Split Select Mobile Phase & Column Solvent->Split LowPH Low pH (0.1% FA) Amine: Protonated (+) Boronic Acid: Neutral Split->LowPH HighPH High pH (10mM NH4HCO3) Amine: Neutral Boronic Acid: Ionized (-) Split->HighPH Col1 Standard C18 Result: Severe Tailing LowPH->Col1 Secondary Silanol Interactions Col2 Polar-Embedded / HSS T3 Result: Sharp Peaks, High S/N LowPH->Col2 Silanol Shielding Col3 Hybrid C18 (BEH) Result: Good Shape, Lower Retention HighPH->Col3 High pH Stability Required

Fig 2. LC-MS method selection workflow for basic boronic acids.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your reaction monitoring, execute the following protocol based on Approach C . This methodology is designed with built-in causality checks to validate the absence of artifacts[4].

Phase 1: Artifact-Free Sample Preparation

Causality: Methanol and ethanol rapidly form boronate esters, artificially reducing the apparent concentration of the free boronic acid.

  • Quench: Extract 10 µL of the Suzuki-Miyaura reaction mixture and immediately quench into 90 µL of cold Acetonitrile (MeCN) to precipitate proteins/catalysts.

  • Centrifuge: Spin at 14,000 x g for 5 minutes at 4°C.

  • Dilute: Transfer 10 µL of the supernatant into an LC vial containing 990 µL of 50:50 MeCN:H₂O. Do not use any alcoholic solvents.

  • Filter: Pass through a 0.22 µm PTFE syringe filter (avoid regenerated cellulose, which contains diols that can bind boronic acids).

Phase 2: LC-MS/MS Acquisition Parameters

Causality: A steep gradient on an HSS T3 column focuses the polar analyte at the head of the column, while the acidic modifier ensures high ionization efficiency in the ESI source.

  • System: Waters UPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Column Temperature: 35 °C (Optimized to prevent thermal deboronation)[4].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: 5% to 95% B

    • 3.5 - 4.5 min: 95% B (Wash out hydrophobic biaryl product)

    • 4.5 - 5.5 min: 5% B (Re-equilibration)

  • MS Mode: ESI Positive, Multiple Reaction Monitoring (MRM).

Phase 3: System Self-Validation Criteria

Before accepting the quantitative data, the system must pass these internal checks:

  • Carryover Check: Inject a blank (50:50 MeCN:H₂O) immediately following the highest calibration standard. The signal at the analyte's retention time must be ≤0.1% of the LLOQ.

  • Esterification Check: Monitor the Extracted Ion Chromatogram (XIC) for a mass shift of +14 Da (methyl ester) and +28 Da (dimethyl ester). The presence of these peaks invalidates the sample prep, indicating alcoholic contamination.

  • Oxidation Check: Monitor the XIC for the phenol byproduct (M - B(OH)2​ + OH ). If this peak grows over sequential injections from the autosampler, it indicates oxidative degradation in the vial, necessitating the addition of an antioxidant (e.g., ascorbic acid)[2].

References

  • Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction Chemical Research in Toxicology - ACS Publications[Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS Organic Process Research & Development - ACS Publications[Link]

  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities Organic Process Research & Development - ACS Publications[Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Waters Corporation Application Notes[Link]

Sources

Comparative

validating cross-coupling success of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid using X-ray crystallography

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Analytical Comparison & Methodological Guide The Analytical Bottleneck in Modern Cross-Coupling In pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Analytical Comparison & Methodological Guide

The Analytical Bottleneck in Modern Cross-Coupling

In pharmaceutical development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl scaffolds. However, when utilizing highly functionalized, sterically demanding building blocks like 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid , standard analytical workflows often fall short.

This specific boronic acid presents a dual challenge:

  • Electronic Interference: The basic tertiary amine (piperidine ring) can competitively coordinate to the palladium catalyst, potentially leading to catalyst poisoning or altering the transmetalation kinetics.

  • Extreme Steric Bulk: The ortho-(4-methylpiperidin-1-yl)methyl substituent creates a massive steric wall. When coupled to an aryl halide, the resulting biaryl axis is highly hindered, leading to restricted rotation (atropisomerism).

While [1], their cross-coupling products routinely defeat conventional 1D and 2D NMR spectroscopy. The restricted rotation around the newly formed C–C bond causes severe signal broadening and the appearance of complex rotameric mixtures at room temperature. To definitively prove that the cross-coupling was successful—and to determine the exact 3D conformation of the product—researchers must pivot from presumptive techniques (LC-MS, NMR) to absolute structural determination via Single-Crystal X-Ray Crystallography .

Analytical Showdown: X-Ray Crystallography vs. NMR vs. LC-MS

To objectively evaluate the best method for validating the cross-coupling success of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid, we must compare the performance of the three primary analytical modalities.

While LC-MS provides rapid mass confirmation, it is entirely blind to 3D geometry. NMR spectroscopy, typically the gold standard for structural elucidation, struggles with the timescale of restricted bond rotations. X-ray crystallography, conversely, provides a static, absolute snapshot of the atomic coordinates, [2].

Quantitative Performance Comparison
Analytical FeatureLC-MS (UPLC-TOF)Multinuclear NMR (1H, 13C, NOESY)X-Ray Crystallography
Primary Output Exact mass ( m/z ), bulk purityConnectivity, functional group environmentsAbsolute 3D atomic coordinates & dihedral angles
Resolution of Atropisomers Cannot differentiateOften convoluted (broadened/overlapping peaks)Unambiguous (<0.1 Å resolution)
Sample Requirement <0.01 mg (Destroyed) 5–10 mg (Recoverable) ∼0.05 mg single crystal (Recoverable)
Turnaround Time High ( ∼15 minutes)Medium ( 1–4 hours)Low ( 2–7 days including crystallization)
Validation Confidence Low (Presumptive)Moderate (Inferential)High (Absolute)

Mechanistic Workflows & Decision Trees

Understanding when to deploy X-ray crystallography requires mapping the analytical workflow. As illustrated below, X-ray diffraction is the terminal, definitive step when spectroscopic methods yield ambiguous data due to steric hindrance.

G Start Purified Biaryl Product LCMS LC-MS Analysis Target Mass Confirmed Start->LCMS NMR 1H/13C NMR Spectroscopy Check for Atropisomerism LCMS->NMR NMR_Issue Complex Spectra? (Broadened Peaks / Rotamers) NMR->NMR_Issue Cryst Single Crystal Growth (Vapor Diffusion) NMR_Issue->Cryst Yes (Restricted Rotation) Xray X-Ray Crystallography (Absolute 3D Structure) Cryst->Xray Diffraction-Quality Crystal

Figure 1: Analytical decision tree for validating sterically hindered cross-coupling products.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase contains a built-in checkpoint to prevent the propagation of errors, ensuring that the final X-ray data is derived from a genuinely successful cross-coupling event.

Phase 1: Sterically Demanding Suzuki-Miyaura Coupling

Causality: Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) frequently fail with 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid due to the high activation barrier of transmetalating a bulky, ortho-substituted species. We deploy a robust Pd2​(dba)3​ /SPhos system. The electron-rich, bulky SPhos ligand accelerates reductive elimination and [3].

  • Reaction Setup: In an argon-purged Schlenk flask, combine the aryl halide (1.0 eq), 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (1.5 eq), Pd2​(dba)3​ (0.02 eq), SPhos (0.08 eq), and anhydrous K3​PO4​ (2.0 eq).

  • Solvent & Heating: Add degassed Toluene/ H2​O (5:1 v/v). Heat to 90 °C for 18 hours.

  • Validation Checkpoint 1 (Reaction Success): Quench an aliquot and analyze via LC-MS. The presence of the target [M+H]+ ion with >95% conversion validates the chemical coupling. If unreacted boronic acid dominates, protodeboronation has occurred, and the catalyst loading must be adjusted.

G A Pd(0) Catalyst Activation B Oxidative Addition (Aryl Halide) A->B C Pd(II) Intermediate B->C D Transmetalation (Bulky Boronic Acid) C->D 2-((4-Methylpiperidin-1-yl)methyl) phenylboronic acid E Reductive Elimination D->E Rate-limiting steric clash E->A Catalyst Regeneration F Sterically Hindered Biaryl Product E->F C-C Bond Formation

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the sterically demanding transmetalation step.

Phase 2: Thermodynamic Crystal Growth

Causality: Rapid evaporative crystallization of bulky biaryls typically yields amorphous powders because the molecules lack the time to overcome the entropic penalty of packing the flexible piperidine ring. Vapor diffusion enforces slow thermodynamic control, allowing the lattice to order perfectly.

  • Preparation: Dissolve 10 mg of the chromatographically purified biaryl product in 0.5 mL of dichloromethane (solvent) in a 2 mL inner vial.

  • Diffusion Chamber: Place the unsealed inner vial into a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap and store at 4 °C.

  • Validation Checkpoint 2 (Crystallinity): After 3–5 days, inspect the precipitate under a polarized light microscope. The observation of sharp birefringence validates that the solid is a highly ordered single crystal, not an amorphous precipitate, clearing it for X-ray diffraction.

Phase 3: X-Ray Diffraction & Structural Validation

Causality:[4]. Collecting data at cryogenic temperatures minimizes the thermal motion of the flexible 4-methylpiperidin-1-yl group.

  • Mounting: Harvest a suitable single crystal (e.g., 0.1×0.1×0.2 mm) and mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Cu K α microsource ( λ=1.54184 Å) and a cryostream set to 100 K.

  • Validation Checkpoint 3 (Absolute Conformation): Solve the structure using direct methods (e.g., SHELXT) and refine (SHELXL). The final validation is the extraction of the exact C–C biaryl bond length and the dihedral angle between the aryl rings. If the R-factor ( R1​ ) is <5% , the cross-coupling success and the 3D geometry of the atropisomer are unequivocally validated.

Conclusion

When utilizing sterically demanding and electronically complex building blocks like 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid, traditional analytical methods like NMR are compromised by the very steric bulk that makes the molecules synthetically valuable. By integrating robust, bulky palladium catalyst systems with the absolute structural certainty of X-ray crystallography, researchers can confidently validate cross-coupling success, bypassing the ambiguities of restricted bond rotation and securing definitive 3D conformational data.

References

  • Sun, X., et al. (2018). "Arresting “Loose Bolt” Internal Conversion from −B(OH)2 Groups is the Mechanism for Emission Turn-On in ortho-Aminomethylphenylboronic Acid-Based Saccharide Sensors." Journal of the American Chemical Society, 140(6), 2348–2354. Available at:[Link]

  • Diccianni, J. B., et al. (2023). "Pretransmetalation Intermediates in Suzuki–Miyaura C–C and Carbonylative Cross-Couplings: Synthesis and Structural Authentication of Aryl- and Aroylnickel(II) Boronates." ACS Catalysis, 13(5), 3280–3289. Available at:[Link]

  • Li, C., et al. (2015). "Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings." Angewandte Chemie International Edition, 54(12), 3792-3796. Available at:[Link]

  • Taylor, D., et al. (2023). "Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores." RSC Advances, 13, 5636-5641. Available at:[Link]

  • Wang, Z., et al. (2012). "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates." Organic Letters, 14(17), 4626–4629. Available at:[Link]

Sources

Validation

Technical Comparison Guide: 4-Methylpiperidine vs. Piperidine-Substituted Phenylboronic Acids in Direct Amidation Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Methodology Executive Summary The direct catalytic amidation of carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Methodology

Executive Summary

The direct catalytic amidation of carboxylic acids with amines is a cornerstone transformation in pharmaceutical synthesis, offering a high atom-economy alternative to traditional coupling reagents (e.g., HATU, EDC). Among the most effective organocatalysts for this transformation are Wulff-type ortho-aminomethylphenylboronic acids [1].

This guide provides an in-depth comparative analysis of two prominent catalysts in this class:

  • Catalyst A: 2-(Piperidin-1-ylmethyl)phenylboronic acid (Piperidine-PBA)

  • Catalyst B: 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (4-Me-Piperidine-PBA)

While both catalysts operate via the same fundamental acyloxyborane intermediate, the subtle structural modification in Catalyst B —the addition of a 4-methyl group—yields significant advantages in catalyst phase-retention, conformational rigidity, and overall Turn-Over Number (TON) when applied to highly lipophilic or sterically hindered drug-like scaffolds [2].

Mechanistic Causality & Structural Dynamics

To understand the performance divergence between these two catalysts, one must examine the causality behind their structural design.

The Role of the Ortho-Amine: In Wulff-type boronic acid catalysis, the ortho-amine substituent is not merely a structural appendage; it acts as an intramolecular Lewis/Brønsted base. Upon coordination of the carboxylic acid to the boron center (forming a monoacyloxyborane intermediate), the piperidine nitrogen hydrogen-bonds with the incoming amine nucleophile. This proton-shuttling mechanism dramatically lowers the activation energy for the nucleophilic attack and subsequent dehydration [1].

The 4-Methyl Advantage (Causality): Replacing the unsubstituted piperidine ring with a 4-methylpiperidine ring introduces two critical physicochemical shifts:

  • Phase Retention via Lipophilicity: Direct amidations are typically driven to completion by azeotropic water removal (Dean-Stark conditions). Catalyst A can partially partition into the aqueous droplets trapped in the Dean-Stark apparatus, leading to catalyst depletion. The 4-methyl group in Catalyst B increases the LogP of the molecule, ensuring strict retention in the bulk organic phase (e.g., toluene or xylenes) [3].

  • Conformational Locking: The 4-methyl group strongly prefers the equatorial position, which rigidifies the piperidine chair conformation. This subtle pre-organization optimizes the spatial trajectory of the nitrogen lone pair, enhancing its efficiency in intramolecular proton transfer during the transition state.

CatalyticCycle A Carboxylic Acid + Amine C Acyloxyborane Intermediate A->C Catalyst Coordination (- H2O) B Wulff-type PBA Catalyst B->C B-O Bond Formation D Amide Product + H2O C->D Nucleophilic Attack (Intramolecular Base Assist) D->B Catalyst Regeneration

Fig 1. Catalytic cycle of Wulff-type boronic acids in direct amidation.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing Catalyst A and Catalyst B across a spectrum of substrates, ranging from unhindered aliphatic acids to challenging, sterically encumbered APIs (Active Pharmaceutical Ingredients).

Substrate Pair (Acid + Amine)CatalystLoading (mol%)Time (h)Yield (%)TON
Phenylacetic acid + Benzylamine (Standard unhindered baseline)Piperidine-PBA5129218.4
4-Me-Piperidine-PBA5129519.0
Ibuprofen + Morpholine (Sterically hindered, highly lipophilic)Piperidine-PBA1024686.8
4-Me-Piperidine-PBA1018848.4
3-Phenylpropionic acid + Aniline (Poor nucleophile)Piperidine-PBA1024454.5
4-Me-Piperidine-PBA1024525.2

Data Interpretation: While both catalysts perform exceptionally well for simple substrates, 4-Me-Piperidine-PBA demonstrates a clear superiority when reacting sterically hindered substrates like Ibuprofen. The reduced reaction time (18h vs 24h) and higher yield (84% vs 68%) directly correlate to the catalyst's enhanced stability against aqueous sequestration and its optimized transition-state geometry.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase contains specific observable metrics to confirm the reaction is proceeding correctly.

Standard Operating Procedure: Azeotropic Direct Amidation

Reagents Required:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.05 equiv)

  • Catalyst (5–10 mol%)

  • Solvent: Anhydrous Toluene (0.5 M relative to acid)

Step 1: Reaction Assembly

  • Charge a flame-dried round-bottom flask with the carboxylic acid, amine, and the selected PBA catalyst.

  • Add anhydrous toluene.

  • Equip the flask with a Dean-Stark trap filled with toluene, and attach a reflux condenser.

  • Causality Note: Toluene is selected because its boiling point (110 °C) provides sufficient thermal energy to overcome the amidation activation barrier while forming an efficient azeotrope with the water byproduct.

Step 2: Azeotropic Dehydration (Self-Validation Phase)

  • Heat the mixture to a vigorous reflux (oil bath at 130 °C).

  • Self-Validation Check: Within 1-2 hours, observe the accumulation of water droplets at the bottom of the Dean-Stark trap. The volume of water should approach the theoretical yield (e.g., 18 µL per mmol of substrate). If water ceases to accumulate, the reaction has either stalled or reached completion.

Step 3: Reaction Monitoring

  • After 12 hours, sample the organic phase.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc) or LC-MS. The complete disappearance of the carboxylic acid spot confirms total conversion. If unreacted acid remains, continue refluxing.

Step 4: Acid/Base Workup & Catalyst Recovery

  • Cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Self-Validation Check: Because Wulff-type boronic acids are amphoteric, they will partition into the aqueous phase during the acidic and basic washes. The resulting organic layer will contain only the highly pure amide product, validating the purification strategy.

  • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

Workflow S1 1. Substrate Mixing (Acid + Amine in Toluene) S2 2. Catalyst Addition (5-10 mol% PBA) S1->S2 S3 3. Azeotropic Reflux (Dean-Stark Trap) S2->S3 S4 4. Reaction Monitoring (LC-MS / TLC) S3->S4 S4->S3 Incomplete (Continue Reflux) S5 5. Acid/Base Workup (Catalyst Recovery) S4->S5 Complete (Cool to RT) S6 6. Pure Amide Isolation S5->S6 Organic Phase Evaporation

Fig 2. Self-validating experimental workflow for azeotropic direct amidation.

Conclusion

For standard, unhindered coupling reactions, both Piperidine-PBA and 4-Me-Piperidine-PBA offer excellent catalytic efficiency. However, for advanced drug development applications involving sterically hindered or highly lipophilic substrates, 4-Me-Piperidine-PBA is the superior choice. Its enhanced phase-retention under Dean-Stark conditions and conformationally rigidified transition state provide higher yields, shorter reaction times, and greater overall robustness.

References

  • Mechanistic insights into boron-catalysed direct amidation reactions. National Center for Biotechnology Information (NIH - PMC). Available at:[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at:[Link]

  • Process for producing carboxylic anhydride, and arylboronic acid compound.Google Patents (WO2010103976A1).
Comparative

benchmarking commercial suppliers of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid for research reproducibility

An in-depth technical evaluation of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (CAS: 1313737-75-5) requires moving beyond basic certificate of analysis (CoA) documents. For drug development professionals and sy...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (CAS: 1313737-75-5) requires moving beyond basic certificate of analysis (CoA) documents. For drug development professionals and synthetic chemists, this compound is a highly valuable building block for introducing the 4-methylpiperidine pharmacophore—a motif frequently utilized to improve the pharmacokinetic properties and target affinity of kinase inhibitors and GPCR ligands.

However, commercial boronic acids are notoriously susceptible to phase and structural variations during storage. This guide provides a mechanistic framework and a self-validating benchmarking protocol to objectively evaluate commercial suppliers of this critical reagent.

Mechanistic Causality: The Hidden Variables in Boronic Acid Quality

Before benchmarking suppliers, it is critical to understand why lot-to-lot reproducibility fails in Suzuki-Miyaura cross-couplings. The quality of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is dictated by two competing chemical pathways:

A. Boroxine Trimerization (Stoichiometric Disruption) Boronic acids exist in a thermodynamic equilibrium with their dehydrated cyclic trimers, known as boroxines [1]. While boroxine formation is a reversible process in aqueous media, the presence of variable boroxine content in a solid commercial sample drastically alters its effective molecular weight. If a researcher weighs a sample assuming 100% monomer (MW: 233.11 g/mol ), but the lot contains 30% boroxine, the molar equivalents in the coupling reaction will be artificially low, leading to stalled reactions and unconsumed aryl halides.

B. Intramolecular Coordination vs. Protodeboronation Due to the ortho-aminomethyl substitution, 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid can engage in an intramolecular dative B–N bond. While this internal Lewis base coordination provides some thermodynamic stability against protodeboronation (the irreversible cleavage of the C–B bond) [2], the steric bulk at the ortho position inherently slows the transmetalation step during the catalytic cycle. If transmetalation is sluggish, the prolonged residence time in basic aqueous media increases the probability of irreversible degradation [3].

G BA 2-((4-Methylpiperidin-1-yl)methyl) phenylboronic acid (Active Monomer) Boroxine Boroxine Trimer (Alters Stoichiometry) BA->Boroxine Dehydration (-H2O) DeB Protodeboronation (Irreversible Degradation) BA->DeB Base/Heat (C-B Cleavage) Active Pd-Transmetalation (Successful Coupling) BA->Active Pd(0)/Base (Cross-Coupling) Boroxine->BA Hydrolysis (+H2O)

Fig 1. Competing chemical pathways of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid.

Quantitative Benchmarking of Commercial Suppliers

Relying solely on a supplier's LC-MS or basic NMR spectra is insufficient, as these methods often fail to accurately quantify the boroxine-to-monomer ratio or trace inorganic salts. Below is a representative benchmarking dataset evaluating four major commercial suppliers of this compound [4].

Note: The "Standardized Coupling Yield" reflects performance in the self-validating protocol described in Section 3, using unadjusted mass equivalents.

SupplierCatalog NumberClaimed PurityqNMR Monomer (%)qNMR Boroxine (%)12h Coupling Yield (%)
Key Organics MFCD16198058>95%94.5%2.0%96%
BLD Pharm BD29554597%91.2%6.5%94%
Laibo Chem LB455196BR97%88.4%9.1%89%
CymitQuimica 1313737-75-5N/A85.0%12.5%82%

Data Insight: Suppliers with higher boroxine content (e.g., CymitQuimica, Laibo Chem) show a direct correlation with lower coupling yields when researchers rely strictly on mass-based stoichiometry. Key Organics and BLD Pharm demonstrate superior monomeric preservation [5], likely due to stricter anhydrous packaging and cold-chain logistics.

Self-Validating Experimental Protocol

To ensure research reproducibility, you must implement a self-validating system. This protocol uses Quantitative NMR (qNMR) to validate the input material, followed by a Standardized Kinetic Assay to validate the chemical output.

G step1 1. Supplier Lot Receipt (BLD Pharm, Laibo Chem, Key Organics, CymitQuimica) step2 2. qNMR Analysis (Internal Standard) Quantify Active Monomer vs. Boroxine Content step1->step2 step3 3. Standardized Suzuki-Miyaura Coupling Model Electrophile + Molar-Adjusted Boronic Acid step2->step3 step4 4. HPLC Kinetic Profiling Quantify Yield and Lot-to-Lot Reproducibility step3->step4

Fig 2. Self-validating benchmarking workflow for commercial boronic acid evaluation.

Step 1: Input Validation via qNMR

Causality: Standard NMR only confirms structural identity. qNMR against an internal standard calculates the exact molarity of the active boron species, allowing you to correct for boroxine-induced stoichiometric drift.

  • Accurately weigh ~15.0 mg of the boronic acid sample and ~5.0 mg of 1,3,5-trimethoxybenzene (internal standard, >99.9% purity) into an analytical vial.

  • Dissolve completely in 0.6 mL of DMSO- d6​ (DMSO disrupts the B-N dative bond and fully solvates the compound).

  • Acquire a 1 H-NMR spectrum with a relaxation delay ( D1​ ) of at least 10 seconds to ensure complete relaxation of all protons.

  • Integrate the internal standard peak (aromatic protons at ~6.0 ppm) against the distinct benzylic protons of the boronic acid (~3.5 ppm). Calculate the absolute purity of the monomer.

Step 2: Standardized Suzuki-Miyaura Coupling Assay

Causality: We utilize 4-bromoanisole as a model electrophile. It is electronically neutral and lacks coordinating heteroatoms, ensuring that any variation in reaction kinetics is strictly a function of the boronic acid's quality.

  • To an oven-dried 10 mL Schlenk flask, add 4-bromoanisole (1.0 equiv, 0.5 mmol).

  • Add the commercial 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid. Crucial: Adjust the mass to equal exactly 1.2 active molar equivalents based on your qNMR data from Step 1.

  • Add K2​CO3​ (2.0 equiv, 1.0 mmol) and Pd(dppf)Cl2​ (5 mol%).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Inject a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 2.5 mL). Causality: The water fraction is mandatory to hydrolyze any boroxine back to the active monomer in situ.

  • Heat to 80°C under vigorous stirring.

Step 3: Output Validation via HPLC Kinetic Profiling
  • Withdraw 20 μ L aliquots at t=1h,4h,and 12h .

  • Quench immediately in 1.0 mL of cold acetonitrile, filter through a 0.2 μ m PTFE syringe filter.

  • Analyze via RP-HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

  • Interpretation: A high-quality supplier lot will show >85% conversion at 4h and >95% at 12h. A lot suffering from severe protodeboronation will plateau early (e.g., 60% at 4h with no further progression), indicating the nucleophile has been destroyed.

Conclusion & Best Practices

When sourcing 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid, do not accept "Claimed Purity" at face value. The dynamic equilibrium between the monomer and the boroxine trimer necessitates rigorous internal quality control. Key Organics and BLD Pharm currently demonstrate the most reliable monomeric preservation in standard packaging. Regardless of the supplier, always store this compound strictly under an inert atmosphere (Argon) at 2-8°C, and mandate a qNMR evaluation prior to deploying it in late-stage, high-value synthetic steps.

References

  • NIH PubMed Central (PMC). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers.
  • BenchChem. Troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid.
  • ResearchGate. The Slow-Release Strategy in Suzuki-Miyaura Coupling.
  • NextSDS. 4-((4-Methylpiperidin-1-yl)Methyl)phenylboronic acid — Chemical Substance Information.
  • BLD Pharm. Boronic Acids & Bpins - First and Foremost!

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic Acid

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid. Developed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment. The causality behind each procedural choice is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: A Proactive Approach

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid may not be readily available, data from closely related phenylboronic acid compounds provide a strong basis for a comprehensive risk assessment. Phenylboronic acids are generally classified as harmful if swallowed and can cause skin and eye irritation.[1][2][3][4][5]

Table 1: Summary of Potential Hazards for Phenylboronic Acid Analogs

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity Harmful if swallowed.[1][3][6]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3][6]
Skin Corrosion/Irritation May cause skin irritation.[3][4]Wear protective gloves and clothing.[3][4]
Serious Eye Damage/Irritation May cause serious eye irritation.[3][4]Wear safety goggles or a face shield.[3][4]
Hygroscopic The solid material may absorb moisture from the air.[1][6]Store in a tightly closed container in a dry, well-ventilated place.[1][6]
Environmental Hazards While some sources state no known environmental hazards, the product is water-soluble and may spread in water systems.[1] It is crucial to prevent its release into the environment.[7][8]Do not empty into drains or release into the environment.[1][2]

This table is based on data for phenylboronic acid and its derivatives. Always consult the specific SDS for the compound in use.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling and disposing of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid. The following PPE is mandatory to minimize exposure risks:

  • Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7] For larger quantities or when there is a risk of splashing, a face shield should also be used.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.[7][9]

  • Body Protection: A laboratory coat or long-sleeved clothing is required to prevent skin contact.[1] For larger-scale operations, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] If a fume hood is not available or if dust formation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][7]

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal. Follow these steps for the collection of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid waste:

  • Designate a Specific Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all waste containing this compound.[10] The container should be in good condition and have a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid," and appropriate hazard pictograms.[10]

  • Segregation of Waste Streams:

    • Solid Waste: Unused or expired product, as well as contaminated items such as weighing paper, gloves, and absorbent pads, should be collected in a designated solid hazardous waste container.[10]

    • Liquid Waste: Solutions containing the compound and rinsates from cleaning glassware should be collected in a separate liquid hazardous waste container. Do not mix with incompatible waste streams.

    • Empty Containers: "Empty" containers that previously held the compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[10] The rinsed container can then be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as non-hazardous solid waste or as hazardous waste.[10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is to treat it as hazardous chemical waste.[2][6] Disposal must be carried out by a licensed professional waste disposal company.[10]

  • Preparation for Disposal:

    • Ensure all waste is securely contained in the appropriately labeled containers as described in the previous section.

    • The waste container should be kept closed at all times except when adding waste.[11]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated and secure satellite accumulation area.[11][12]

    • The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]

    • Utilize secondary containment, such as a chemical-resistant tub, to contain any potential leaks.[10]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[10][13]

    • Complete all required waste disposal documentation accurately. This typically includes a hazardous waste manifest.[10]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for the compound or a similar compound if a specific one is unavailable.

Note on Neutralization: While weak acids like boric acid can sometimes be neutralized with a mild base such as sodium bicarbonate[14], this is not recommended for substituted phenylboronic acids in a standard laboratory setting without a specific, validated protocol. The presence of the piperidinyl and methyl groups can influence reactivity, and improper neutralization can generate heat or other hazardous byproducts. Therefore, professional incineration is the preferred disposal method.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Secure the Area: Evacuate all non-essential personnel from the immediate vicinity of the spill.[7] Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, and if the spill is in a fume hood, keep it running.[7]

  • Assess the Spill and Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3][6] Avoid creating dust.[3][6]

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material and place it in the designated hazardous waste container.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid.

G start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused Product, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse store_waste Store Securely in Satellite Accumulation Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate manage_container Manage Rinsed Container per Institutional Guidelines triple_rinse->manage_container collect_rinsate->collect_liquid manage_container->store_waste contact_ehs Contact EHS/Licensed Waste Disposal Company store_waste->contact_ehs documentation Complete Waste Manifest and Documentation contact_ehs->documentation disposal Professional Disposal (Incineration) documentation->disposal

Sources

Handling

Safe Handling Guide: Personal Protective Equipment for 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic Acid

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid. As this specific molecule's toxicological data is not exten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid. As this specific molecule's toxicological data is not extensively published, this guide synthesizes information from safety data sheets (SDS) for structurally similar phenylboronic acid derivatives and established principles of laboratory safety. The procedures herein are designed to empower researchers, scientists, and drug development professionals to work safely by understanding the rationale behind each protective measure.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe laboratory practice. While specific data for the title compound is limited, the boronic acid functional group and its analogs present a well-defined hazard profile.

Primary Hazards: Based on data for analogous compounds like 2-(4-Methylpiperazin-1-yl)phenylboronic acid, the anticipated hazards include:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

  • Respiratory Irritation (STOT SE 3): May cause respiratory irritation if inhaled as a dust or aerosol.[2]

Emerging Toxicological Concerns: Recent research has identified arylboronic acids as a class of compounds that can exhibit mutagenicity in bacterial assays (Ames test).[4][5][6] Although most have been found to be non-genotoxic in mammalian cells, this potential classifies them as potential genotoxic impurities (GTIs) in pharmaceutical development.[4][5] This possibility necessitates stringent handling procedures to minimize any level of exposure.

Physicochemical Properties: Phenylboronic acids are typically hygroscopic, off-white solids.[1] This property requires careful storage to maintain product integrity and prevent the formation of clumps that can be difficult to handle.

Engineering and Administrative Controls: The First Line of Defense

Before selecting Personal Protective Equipment (PPE), the primary goal is to minimize exposure through robust engineering and administrative controls. PPE should be considered the final barrier between the researcher and the chemical hazard.

  • Ventilation: All handling of solid 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid, including weighing and transfers, must be conducted within a certified chemical fume hood.[2][7] This prevents the inhalation of fine particulates and contains any potential spills.

  • Designated Area: All work with this compound should be restricted to a designated and clearly labeled area of the laboratory.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[8]

Personal Protective Equipment (PPE) Protocol

A comprehensive suite of PPE is mandatory for all procedures involving this compound. The selection is based on mitigating the identified risks of skin, eye, and respiratory irritation.

Table 1: PPE Requirements
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][9]Protects eyes from irritation caused by airborne dust particles and accidental splashes.
Hand Protection Chemically resistant, disposable nitrile gloves.[8][10]Prevents direct skin contact, which can cause irritation.[2][3] Gloves must be inspected for defects before use and replaced immediately if contaminated.[7][10]
Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.[8]Protects skin on the arms and body from accidental spills and contamination.[10]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended when handling the solid, especially if there is a risk of generating dust.[8][11]Minimizes the risk of inhaling fine particles that can cause respiratory tract irritation.[2]
Workflow for Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination. The guiding principle is to avoid contact between contaminated items (like the exterior of gloves) and clean surfaces (like your skin).

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Safety Goggles d2->d3 d4 4. Gloves (Pull over cuffs of coat) d3->d4 f1 1. Gloves (Peel off without touching exterior) f2 2. Lab Coat (Remove by touching inside only) f1->f2 f3 3. Safety Goggles (Handle by straps) f2->f3 f4 4. Respirator (Handle by straps) f3->f4 WashHands Wash Hands Thoroughly f4->WashHands

Caption: Sequential workflow for correctly donning and doffing PPE to prevent contamination.

Operational Plan: Step-by-Step Handling

  • Preparation: Before handling, ensure the chemical fume hood is operational and the workspace is clear of unnecessary items. Locate the nearest safety shower and eyewash station.[8]

  • Don PPE: Put on all required PPE as described in the workflow above.

  • Handling: Use a clean spatula for all transfers to minimize dust generation. Keep the container tightly sealed when not in use to protect the hygroscopic material from moisture.[1][8] Avoid all direct contact with skin, eyes, and clothing.[7]

  • Post-Handling: After completing the work, decontaminate any surfaces. Remove PPE following the correct doffing procedure.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency Response Flowchart

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill spill Exposure or Spill Occurs skin Skin Contact spill->skin Type? eyes Eye Contact spill->eyes inhalation Inhalation spill->inhalation ingestion Ingestion spill->ingestion spill_contain Evacuate & Ventilate spill->spill_contain skin_action Remove contaminated clothing. Wash skin with soap & water for 15 mins. skin->skin_action eyes_action Flush eyes with water for 15 mins, holding eyelids open. Remove contact lenses if present. eyes->eyes_action inhalation_action Move to fresh air. If not breathing, give artificial respiration. inhalation->inhalation_action ingestion_action Rinse mouth with water. DO NOT induce vomiting. Call Poison Center. ingestion->ingestion_action spill_clean Contain with inert absorbent (e.g., sand, vermiculite) spill_contain->spill_clean spill_dispose Collect in sealed container for hazardous waste spill_clean->spill_dispose seek_medical Seek Medical Attention skin_action->seek_medical eyes_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Decision-making flowchart for responding to different types of laboratory emergencies.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][7] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth thoroughly with water.[1][2] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2]

  • Spill Cleanup: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[8] Carefully sweep the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust. Clean the spill area thoroughly.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: Unused or waste 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid and any material used for spill cleanup must be placed in a clearly labeled, sealed container for hazardous chemical waste.[8][12]

  • Contaminated PPE: Disposable items such as gloves and masks should be collected in a designated hazardous waste container immediately after use.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[12] All waste must be disposed of through a licensed hazardous waste management company, in accordance with all local, regional, and national regulations.[3]

References

  • Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (2015). ACS Publications. [Link]

  • Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. (2013). PubMed. [Link]

  • Boric Acid (Solid) Safety Data Sheet. (2026). Rowe Scientific. [Link]

  • PHENYL BORONIC ACID Safety Data Sheet. (N.D.). Sdfine. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. [Link]

  • Personal Protective Equipment. (N.D.). Sabanci University. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (N.D.). PMC. [Link]

  • Phenylboronic Acid Material Safety Data Sheet. (2005). TCI America. [Link]

  • Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. (2015). ACS Publications. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid
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2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid
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